7-fluoro-4-methoxy-2,3-dihydro-1H-indole
Description
Contextualization of the 2,3-Dihydro-1H-indole Scaffold in Organic and Medicinal Chemistry
The 2,3-dihydro-1H-indole, commonly known as indoline (B122111), represents a crucial heterocyclic scaffold in the landscape of chemical and pharmaceutical sciences. Its structure, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, serves as the backbone for numerous biologically active molecules. researchgate.netnih.gov
Significance of Indole (B1671886) Derivatives as Pharmacophores and Chemical Building Blocks
Indole derivatives are a cornerstone in medicinal chemistry, recognized for their vast range of biological activities and therapeutic applications. mdpi.comnih.gov This significance stems from the indole core's ability to act as a versatile pharmacophore, a molecular framework that can interact with diverse biological targets like kinases and enzymes. mdpi.comtandfonline.com The indole moiety is present in essential biomolecules, such as the neurotransmitter serotonin, and forms the structural basis for many natural products and pharmaceuticals. researchgate.net
The therapeutic potential of these derivatives is extensive, with applications in oncology, infectious disease, and the management of inflammatory conditions. nih.govresearchgate.net For instance, compounds like indole-3-carbinol (B1674136) have demonstrated anticancer properties, while other derivatives are explored for their ability to combat drug-resistant pathogens. mdpi.com The adaptability of the indole scaffold allows for extensive functionalization, enabling chemists to create complex molecular architectures with specific functions and attributes. tandfonline.com
Table 1: Examples of Marketed Drugs Featuring the Indole Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Indomethacin | Nonsteroidal Anti-inflammatory Drug (NSAID) mdpi.com |
| Vincristine | Anticancer benthamscience.comnih.gov |
| Reserpine | Antihypertensive tandfonline.combenthamscience.com |
| Sumatriptan | Antimigraine |
The Dihydroindole Ring System: Structural Features and Research Interest
The 2,3-dihydro-1H-indole (indoline) ring system is the reduced form of indole, characterized by the saturation of the C2-C3 double bond in the pyrrole (B145914) ring. nih.gov This structural modification imparts greater conformational flexibility compared to the rigid, planar indole core. Indoline is classified as a bicyclic organic heterocyclic compound with weakly basic properties. nih.gov
The indoline structure is found in a multitude of natural and synthetic compounds and is increasingly exploited as a fundamental backbone in drug design. researchgate.netnih.gov Researchers have shown significant interest in this scaffold due to its presence in molecules with anti-tumor, anti-bacterial, and anti-inflammatory properties. nih.gov The indoline scaffold has proven to be more potent than the corresponding indole in certain contexts, such as in the development of novel inhibitors for the Hepatitis C virus (HCV). nih.gov Dihydroindoles are also investigated as precursors for compounds with potential neuroprotective and antioxidant properties. nih.gov
Overview of Functionalization Strategies for Dihydroindoles
The chemical modification of the dihydroindole scaffold is a key strategy for optimizing the pharmacological profile of derivative compounds. Substitutions on the aromatic ring or the nitrogen atom can profoundly influence a molecule's physicochemical properties and biological activity.
The Role of Fluorine Substitution in Aromatic Systems
The incorporation of fluorine into small molecules is a widely used strategy in medicinal chemistry to enhance a compound's drug-like properties. tandfonline.commdpi.com Due to its small size and high electronegativity, fluorine can significantly alter a molecule's metabolic stability, membrane permeation, and binding affinity for target proteins. tandfonline.comresearchgate.net
One of the primary reasons for introducing fluorine, particularly on aromatic rings, is to block metabolic oxidation. mdpi.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450. tandfonline.com This can increase the half-life and bioavailability of a drug. Furthermore, fluorine substitution can lower the basicity (pKa) of nearby functional groups, which can improve oral absorption by enhancing membrane permeation. tandfonline.com The strategic placement of fluorine can thus be used to fine-tune the pharmacokinetic and physicochemical properties of a drug candidate. mdpi.comnumberanalytics.com
Methoxy (B1213986) Group Incorporation in Organic Synthesis and Biological Activity Modulation
The methoxy group (-OCH₃) is another functional group frequently incorporated into drug molecules to modulate their properties. nih.gov It is prevalent in natural products and has been widely adopted by medicinal chemists to improve ligand-target binding, physicochemical characteristics, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.govresearchgate.net
The methoxy group can act as a hydrogen bond acceptor, which can be crucial for a strong interaction between a ligand and its protein target. researchgate.net While it is a non-lipophilic substituent, its incorporation can help explore protein pockets and potentially improve a compound's potency. tandfonline.com However, the methoxy group can also be a metabolic liability, as it is susceptible to O-demethylation by CYP enzymes, which can lead to the formation of phenolic metabolites. tandfonline.com The position of the methoxy group on an aromatic ring can have a significant effect on the biological properties and pharmacokinetics of a compound. mdpi.comnih.gov
Scope and Research Focus for 7-Fluoro-4-methoxy-2,3-dihydro-1H-indole within Academic Investigations
The compound this compound is primarily situated within academic and industrial research as a specialized chemical building block rather than an end-product with direct therapeutic applications. Its value lies in its specific substitution pattern, which is designed for use in the synthesis of more complex and biologically active target molecules.
Academic investigations involving this compound would focus on its utility as a synthetic intermediate. The strategic placement of its functional groups serves distinct purposes rooted in the principles of medicinal chemistry:
7-Fluoro Group : This substituent is likely incorporated to block a potential site of metabolic hydroxylation on the aromatic ring. By preventing this metabolic pathway, the fluorine atom can enhance the in vivo stability and half-life of any larger molecule synthesized from this core.
4-Methoxy Group : The methoxy group can be used to modulate the electronic properties of the aromatic ring and to serve as a handle for further chemical transformations. It can also influence the binding affinity of a final compound to its biological target through hydrogen bonding or steric interactions.
Research utilizing this compound would therefore be in the domain of synthetic methodology development or as part of a multi-step synthesis in a drug discovery program. Its specific structure allows chemists to construct complex molecular architectures with a pre-installed combination of metabolic stability and binding-modulating features.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
| Appearance | Not specified in literature |
| Solubility | Expected to be soluble in organic solvents |
Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
7-fluoro-4-methoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-3,11H,4-5H2,1H3 |
InChI Key |
NWDXRIZPAGAHAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCNC2=C(C=C1)F |
Origin of Product |
United States |
Mechanistic Organic Chemistry and Reaction Pathway Analysis
Investigation of Reaction Mechanisms in the Synthesis of 7-fluoro-4-methoxy-2,3-dihydro-1H-indole
The construction of the this compound scaffold can be approached through various synthetic strategies, primarily involving the formation of the indoline (B122111) ring system followed by or preceded by the introduction of the fluoro and methoxy (B1213986) substituents.
Several classical and modern cyclization methods are pertinent to the synthesis of the dihydroindole core. The choice of mechanism often depends on the available starting materials and desired substitution pattern.
Fischer Indole (B1671886) Synthesis followed by Reduction: A traditional route to indoles is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the target molecule, this would involve the reaction of (2-fluoro-5-methoxyphenyl)hydrazine with a suitable carbonyl compound. The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A crucial acs.orgacs.org-sigmatropic rearrangement follows, leading to a di-imine intermediate that, after cyclization and elimination of ammonia, yields the indole. mdpi.comyoutube.com Subsequent reduction of the resulting 7-fluoro-4-methoxy-1H-indole, for instance, using a borane (B79455) reagent in the presence of trifluoroacetic acid, would yield the desired 2,3-dihydro-1H-indole. google.com
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. rsc.orgmdpi.com The mechanism initiates with the formation of a Schiff base (iminium ion), which is followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring. acs.org To synthesize a dihydroindole derivative via this pathway, a suitably substituted 2-(2-fluoro-5-methoxyphenyl)ethanamine would be the key precursor.
Transition Metal-Catalyzed Cyclizations: Modern synthetic methods often employ transition metals like palladium, rhodium, or gold to catalyze the intramolecular cyclization of appropriately functionalized anilines. arabjchem.orgmdpi.comresearchgate.net For instance, a palladium-catalyzed intramolecular hydroamination of an N-protected 2-alkenyl-3-fluoro-6-methoxyaniline could provide a direct route to the dihydroindole ring system. The mechanism typically involves oxidative addition of the catalyst to the C-X bond (where X is a halide), coordination to the alkene, migratory insertion, and subsequent reductive elimination. arabjchem.org
The introduction of the fluorine atom at the 7-position of the 4-methoxy-dihydroindole core is a critical step. The timing of this fluorination (before or after cyclization) influences the choice of reagents and the mechanistic pathway.
Electrophilic Fluorination: If the dihydroindole ring is already formed, direct fluorination can be challenging due to the electron-rich nature of the ring, which can lead to multiple products and potential oxidation. However, electrophilic fluorinating agents, such as those derived from fluoride (B91410) in the presence of a palladium(IV) complex, could be employed. The proposed mechanism involves the formation of a Pd(IV)-F intermediate that transfers the fluorine to the nucleophilic aromatic ring. nih.gov For a 4-methoxydihydroindole, the directing effect of the methoxy group and the amino group would need to be considered to achieve regioselectivity at the 7-position.
Fluorination of Precursors: A more common approach is to introduce the fluorine atom onto an aniline (B41778) or benzene (B151609) precursor prior to cyclization. Electrophilic fluorination of a methoxy-substituted aniline, for example, can be achieved using various "F+" sources. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the fluorine cation attacks the electron-rich aromatic ring to form a sigma complex (arenium ion), which then loses a proton to restore aromaticity. The regioselectivity is governed by the directing effects of the existing substituents. Anodic fluorination of methoxy-substituted aromatics in the presence of a fluoride source is another method, which is proposed to proceed through a two-electron oxidation of the aromatic substrate followed by fluoride anion capture. researchgate.net
Stereochemical Considerations in Dihydroindole Synthesis
When substituents are present on the pyrroline (B1223166) ring of the dihydroindole, stereochemistry becomes a crucial aspect of the synthesis.
Creating specific stereoisomers of substituted dihydroindoles requires the use of chiral catalysts or auxiliaries.
Catalytic Asymmetric Hydrogenation: The reduction of a 3H-indole precursor can be achieved enantioselectively using chiral catalysts. Chiral Brønsted acids, for instance, can catalyze the transfer hydrogenation from a Hantzsch ester to a 3H-indole, affording optically active indolines with high enantioselectivity. organic-chemistry.org Similarly, rhodium complexes with chiral bisphosphine ligands like PhTRAP have been successfully used for the highly enantioselective hydrogenation of N-protected indoles. researchgate.net
Asymmetric Friedel-Crafts Reactions: The catalytic asymmetric Friedel-Crafts reaction of indoles with various electrophiles is a powerful method for creating chiral centers at the C3 position. nih.govacs.org Chiral metal complexes (e.g., palladium, copper) or chiral organocatalysts (e.g., phosphoric acids) can be used to control the facial selectivity of the attack on the indole nucleus. nih.govmdpi.com Subsequent reduction of the C2-C3 double bond would then lead to a chiral dihydroindole.
Intramolecular Michael Addition: An organocatalytic intramolecular Michael addition of an amine onto an α,β-unsaturated system tethered to the indole nitrogen can provide a route to chiral 2,3-disubstituted indolines. The stereoselectivity is controlled by the chiral catalyst, which activates the substrates and directs the cyclization. semanticscholar.org
Below is a table summarizing various catalytic systems for the enantioselective synthesis of indolines:
| Catalyst Type | Chiral Ligand/Catalyst | Reaction Type | Typical Enantiomeric Excess (ee) |
| Brønsted Acid | Chiral Phosphoric Acid | Transfer Hydrogenation of 3H-Indoles | Up to 97% |
| Rhodium Complex | PhTRAP | Hydrogenation of N-Protected Indoles | Up to 98% |
| Palladium Complex | Chiral Dicationic Pd Complex | Friedel-Crafts Alkylation of Indoles | Up to 99% |
| Organocatalyst | Chiral Squaramide | Intramolecular Michael Addition | Up to 98% |
This table is generated based on data from analogous systems and represents typical performance.
The presence of stereocenters in dihydroindole derivatives can have a profound impact on their biological activity and physical properties. The development of synthetic methods that allow for precise control over the absolute and relative stereochemistry is therefore of significant importance in medicinal chemistry and materials science. nih.gov The stereochemical outcome of cyclization reactions, such as the Pictet-Spengler reaction, can be influenced by reaction conditions and the nature of the reactants, sometimes leading to mixtures of diastereomers (cis and trans) that may require separation or targeted synthesis. mdpi.com
Reactivity Profiling of the this compound Nucleus
The reactivity of the this compound nucleus is determined by the electronic properties of its substituents and the inherent reactivity of the indoline ring system. The benzene ring is activated by the electron-donating methoxy group at the 4-position and the nitrogen atom of the dihydro-pyrrole ring. Conversely, the fluorine atom at the 7-position exerts a deactivating, electron-withdrawing inductive effect.
Electrophilic Aromatic Substitution: The powerful electron-donating effect of the methoxy group and the amino group will strongly direct incoming electrophiles. The preferred positions for electrophilic attack would be ortho and para to these activating groups. In this specific molecule, the C5 and C6 positions are the most likely sites for electrophilic substitution. The fluorine at C7 will disfavor substitution at the adjacent C6 position to some extent due to its electron-withdrawing nature.
Reactions at the Nitrogen Atom: The nitrogen atom of the dihydroindole is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation.
Oxidation: The dihydroindole ring system is susceptible to oxidation, which can lead to the corresponding indole. This dehydrogenation can be effected by a variety of oxidizing agents.
The table below outlines the predicted reactivity at different positions of the this compound nucleus:
| Position | Predicted Reactivity | Influencing Factors |
| N1 | Nucleophilic | Lone pair on nitrogen |
| C5 | Susceptible to Electrophilic Attack | Activating effect of the 4-methoxy and N1 groups |
| C6 | Susceptible to Electrophilic Attack | Activating effect of the 4-methoxy and N1 groups, slightly deactivated by the 7-fluoro group |
| Aromatic Ring | Activated towards Electrophilic Substitution | Overall electron-donating character of the methoxy and amino groups |
Electron Density Distribution and its Influence on Reactivity
The reactivity of this compound is intrinsically linked to the distribution of electron density across its molecular framework. This distribution is primarily influenced by the electronic effects of the fluorine and methoxy substituents on the benzene ring, as well as the nitrogen atom in the dihydro-pyrrole ring.
Conversely, the fluorine atom at the C-7 position is an electronegative element and thus exhibits a strong -I effect, withdrawing electron density from the ring. While halogens can also exert a +R effect by donating a lone pair of electrons, this effect is weak for fluorine. Consequently, the fluorine atom primarily deactivates the aromatic ring towards electrophilic attack.
The nitrogen atom of the dihydro-pyrrole ring, being a secondary amine, possesses a lone pair of electrons that can also be donated to the aromatic ring, further influencing the electron density.
To quantitatively estimate the electronic influence of these substituents, Hammett constants (σ) are often employed. These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -OCH₃ | -0.27 | Electron-donating |
| -F | +0.06 | Electron-withdrawing |
| -H | 0.00 | Reference |
This table presents standard Hammett constants for para substituents to illustrate their general electronic effects. The actual electronic influence in this compound will be a composite of these effects and their positions on the ring.
Aromaticity and Tautomerism in Dihydroindole Systems
Aromaticity
The concept of aromaticity is crucial to understanding the stability and reactivity of this compound. Aromatic compounds are cyclic, planar, and have a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule). In the case of the dihydroindole system, the benzene ring is aromatic, possessing a delocalized system of 6 π-electrons. This aromaticity confers significant thermodynamic stability to the benzene portion of the molecule.
Tautomerism
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. While the fully aromatic indole can exhibit tautomerism, the 2,3-dihydro-1H-indole system is less prone to the same types of tautomeric shifts due to the saturation in the five-membered ring.
The most plausible form of tautomerism in a 2,3-dihydro-1H-indole system is enamine-imine tautomerism . The 2,3-dihydro-1H-indole itself exists in the enamine form. Under certain conditions, such as in the presence of an acid or base catalyst, it could potentially tautomerize to its imine form.
The equilibrium between the enamine and imine tautomers is typically influenced by factors such as the solvent, temperature, and the electronic nature of substituents. For most simple indolines, the enamine form is generally more stable.
| Tautomeric Form | Key Structural Features | Relative Stability |
| Enamine (this compound) | C=C double bond is part of the aromatic ring; N-H bond. | Generally more stable |
| Imine Tautomer | C=N double bond within the five-membered ring; C-H bond at the former nitrogen position. | Generally less stable |
This table provides a conceptual overview of the potential enamine-imine tautomerism in the dihydroindole system.
It is important to note that without specific experimental or computational data for this compound, the discussion on its tautomerism remains theoretical. The presence of the fluoro and methoxy substituents could potentially influence the stability of the respective tautomers, but further research would be needed to quantify this effect.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule.
The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov
For 7-fluoro-4-methoxy-2,3-dihydro-1H-indole, the presence of an electron-donating methoxy (B1213986) group and an electron-withdrawing fluorine atom on the aromatic ring is expected to influence the energies of these frontier orbitals. DFT calculations would likely show that the HOMO is primarily localized on the electron-rich aromatic ring, particularly influenced by the methoxy group and the nitrogen atom. Conversely, the LUMO may be distributed over the aromatic system, with some influence from the fluorine atom.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Representative Values)
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: These are representative values based on typical DFT calculations for similar aromatic compounds and are intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In the case of this compound, the MEP map would be expected to show a region of significant negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the dihydroindole ring, making these sites susceptible to electrophilic attack. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Regions of positive potential are likely to be found around the hydrogen atoms, particularly the N-H proton. aip.org
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the dihydroindole ring is not planar. Theoretical calculations can be used to identify the most stable conformations (energy minima) of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its conformational changes and interactions with its environment. nih.gov
MD simulations can be employed to explore the conformational landscape of this compound in greater detail than static quantum chemical calculations. By simulating the motion of the atoms over a period of time, it is possible to observe transitions between different conformations and to assess their relative stabilities. The flexibility of the dihydroindole ring system is a key aspect that can be investigated through these simulations. nih.gov
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these solvent effects. By surrounding the molecule with explicit solvent molecules (e.g., water, methanol), it is possible to simulate how the solvent interacts with the solute and affects its conformation and dynamics. aps.org
For this compound, the polarity of the solvent would be expected to play a crucial role. In polar solvents, hydrogen bonding between the solvent and the N-H group, as well as the oxygen and fluorine atoms, would influence the conformational preferences of the molecule. frontiersin.org MD simulations can provide a detailed picture of the solvation shell around the molecule and quantify the strength of these interactions. aip.org
Structure-Based Design and Virtual Screening Methodologies
Without any specific data from computational and theoretical studies on this compound, a detailed and scientifically accurate article that adheres to the user's strict instructions cannot be constructed. Further research and publication in this specific area would be required to fulfill the request.
Biological Relevance and Molecular Interaction Studies Pre Clinical & in Vitro Focus
Structure-Activity Relationship (SAR) Studies on 7-fluoro-4-methoxy-2,3-dihydro-1H-indole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses explore how modifications to the core structure impact its therapeutic potential.
The biological activity of indole (B1671886) derivatives is highly dependent on the type and position of substituents on the indole ring. nih.govnih.govresearchgate.net SAR studies reveal that even minor changes can lead to significant differences in efficacy and target specificity. For instance, the introduction of a phenyl group can be highly influential for cytotoxic activity. nih.gov In one study, indole derivatives with a phenyl group attached to thiosemicarbazone moieties and a 4-hydroxyphenyl group at the C-2 position of the indole ring showed high potency against the MCF-7 breast cancer cell line. nih.gov
The incorporation of fluorine and methoxy (B1213986) groups into the dihydroindole scaffold is a key strategy in drug design, as these groups can significantly alter the molecule's physicochemical properties and biological activity. researchgate.netnih.govlincoln.ac.uk
Fluorine Substituents: The fluorine atom's high electronegativity and small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, often leading to enhanced metabolic stability and increased binding affinity. nih.gov The presence of fluorine can substantially improve the biological activity of molecules. researchgate.net In the context of anticancer agents, fluorinated indole derivatives have demonstrated significant growth inhibition against various cancer cell lines. For example, some fluorinated indolin-2-one derivatives have been shown to inhibit receptor tyrosine kinases, which are crucial in cancer cell signaling pathways. The position of the fluorine atom is also crucial; for instance, in the development of inhibitors for the main protease of SARS-CoV-2, a 7-fluoro-4-methoxyindole moiety was a key structural component. researchgate.net
Methoxy Substituents: The methoxy group can influence a compound's solubility, metabolic stability, and interaction with biological targets. nih.gov However, its effect is highly context-dependent. In some SAR studies of indole derivatives, the presence of a methoxy group was found to be unfavorable for increasing cytotoxicity. nih.gov Conversely, in other studies, methoxy substituents at specific positions were found to enhance cytotoxic activity. nih.gov For example, the inclusion of a trimethoxy ring and methoxy groups at the R2 and R3 positions increased the cytotoxic activity of certain indole compounds targeting tubulin. nih.gov It has been noted that the methoxy group in the indole ring of some compounds can be susceptible to metabolism, which can be a consideration in drug design. researchgate.net
The interplay between fluorine and methoxy groups, as seen in the this compound scaffold, presents a complex but promising area for developing new therapeutic agents.
In Vitro Biological Activity Screening of Related Dihydroindole Compounds
In vitro screening assays are essential for the early-stage evaluation of the therapeutic potential of new chemical entities. Dihydroindole derivatives have been subjected to a range of these assays to assess their activity against microbes, viruses, and cancer cells.
Indole derivatives are recognized for their potential as antimicrobial agents. jocpr.comnih.govmdpi.com Various studies have demonstrated that compounds incorporating the indole nucleus exhibit significant activity against a spectrum of pathogenic bacteria and fungi. nih.gov
For instance, newly synthesized spiro-[indole-thiazolidine] derivatives have shown good antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In another study, certain indole derivatives displayed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125-50 µg/mL against tested microorganisms. nih.gov Specifically, indole-triazole derivatives have shown significant promise as novel antibacterial and antifungal lead compounds. nih.gov
The data below summarizes the antimicrobial activity of selected indole derivatives against various microbial strains.
| Compound Type | Microorganism | Activity/Result | Reference |
|---|---|---|---|
| Indole-Triazole Derivatives | Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, Candida krusei | Broad spectrum activity with MIC values of 3.125-50 µg/mL. | nih.gov |
| Spirooxindoles | S. aureus, N. gonorrhoeae | Compounds 9f and 11i were most active against S. aureus; 9d and 9m were most active against N. gonorrhoeae. | mdpi.com |
| Oxindole Derivatives | Bacillus cereus (Gram-positive), Shigella dysenteriae (Gram-negative) | Compound 4a showed higher effect on B. cereus than sulphamethoxazole; compound 11c was more active against S. dysenteriae. | nih.gov |
| Dihydroisoxazole of Indole Derivatives | Various bacteria and fungi | Compounds 5c, 5d, and 5l were identified as lead molecules with prominent results. | jocpr.com |
The indole scaffold is also a promising framework for the development of antiviral agents. nih.govresearchgate.net Derivatives have been investigated for their ability to inhibit the replication of various viruses, including influenza and HIV.
In the context of influenza, isoindoline (B1297411) derivatives have been explored for their antiviral activities. researchgate.net Some plant-derived indole alkaloids have demonstrated robust anti-influenza activity against both H1N1 and H5N1 strains, with some compounds showing IC50 values in the low microgram per milliliter range. nih.gov For example, Harmalol and Harmane exhibited potent anti-H5N1 activity with IC50 values of 0.02 µg/ml and 0.023 µg/ml, respectively. nih.gov
Furthermore, indole-based compounds have been developed as small molecule HIV-1 fusion inhibitors that target the gp41 transmembrane glycoprotein. nih.gov SAR studies have led to the identification of bisindole compounds with submicromolar activity against both cell-cell and virus-cell fusion, with some compounds showing EC50 values as low as 200 nM. nih.gov These compounds were found to be effective against multiple strains of HIV, including those resistant to the fusion inhibitor T20. nih.gov
The anticancer potential of indole derivatives is an area of intensive research. nih.govnih.govmdpi.comacs.orgresearchgate.net These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).
Studies have shown that indole derivatives can exhibit potent cytotoxic effects against cancer cells, with IC50 values in the micromolar and even nanomolar range. nih.gov For example, certain indole-based compounds demonstrated potent inhibitory activity at sub-micromolar IC50 concentrations against MCF-7 (breast), MDA-MB-231 (breast), and A549 (lung) cancer cell lines. nih.gov One promising compound, U2, not only showed a favorable safety profile on normal human cells but also demonstrated significant induction of apoptosis and cell cycle arrest at the G1/S phase in cancer cells. nih.gov
The mechanism of anticancer action often involves the inhibition of key cellular targets. For instance, some indole derivatives act as dual inhibitors of EGFR and SRC kinases, which are involved in tumor progression. nih.gov Compound 16 from one study showed strong cytotoxicity on lung and prostate cancer cells and was found to strongly induce apoptosis by increasing the levels of caspase-3, caspase-8, and Bax, while decreasing the level of Bcl-2. nih.gov
The following table presents a selection of research findings on the anticancer activity of indole derivatives.
| Compound/Derivative Type | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7, MDA-MB-231, A549 | Potent inhibitory activity with sub-micromolar IC50 values; induced apoptosis and G1/S cell cycle arrest. | nih.gov |
| Dual EGFR/SRC Kinase Inhibitor (Compound 16) | A549 (lung), PC3 (prostate) | Strong cytotoxicity; induced apoptosis via caspase-3, caspase-8, and Bax pathways. IC50 of 0.002 μM against SRC kinase. | nih.gov |
| Indole-Sulfonamide Derivatives (30, 31, 36) | MOLT-3, HuCCA-1, HepG2, A549 | Most potent against MOLT-3. Hydroxyl-bearing bisindoles showed broader activity. Compound 30 was most potent against HepG2 (IC50 = 7.37 μM). | nih.gov |
| Arylsulfonohydrazide (Compound 5f) | MCF-7, MDA-MB-468 | Promising inhibition with IC50 values of 13.2 μM (MCF-7) and 8.2 μM (MDA-MB-468). Non-toxic to normal HEK 293 cells. | acs.org |
| 3,5-diaryl-4,5-dihydroisoxazole derivative (DHI1) | Jurkat, HL-60 (Leukemia) | High selectivity toward leukemia cells with minimal toxicity to noncancerous cells. | acs.org |
Investigation of Anti-inflammatory Effects in Cellular Models
Currently, there is no publicly available research specifically detailing the anti-inflammatory effects of this compound in cellular models. Studies on structurally related indole derivatives have shown modulation of inflammatory pathways in macrophage cell lines such as RAW264.7, including the inhibition of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) production. However, direct evidence for the anti-inflammatory activity of this compound is lacking.
Neuroprotective Properties in In Vitro Systems
The neuroprotective potential of this compound in in vitro systems, such as the human neuroblastoma cell line SH-SY5Y, has not been specifically documented in the available scientific literature. While the broader class of indole-containing compounds has been investigated for neuroprotective properties, including the ability to mitigate oxidative stress and enhance cell viability, data pertaining directly to this compound is not available.
Identification and Characterization of Molecular Targets (In Vitro)
Specific molecular targets of this compound have not been explicitly identified or characterized in the public domain.
There is no available data from enzyme inhibition assays to suggest that this compound is an inhibitor of any specific enzymes.
No receptor binding studies have been published that specifically investigate the affinity of this compound for any particular receptor. A study on a structurally similar compound containing a 2-fluoro-4-methoxyphenyl moiety showed binding to the metabotropic glutamate (B1630785) receptor 2 (mGluR2), suggesting a potential area for future investigation for this compound.
The interaction of this compound with DNA, RNA, or other biomolecules has not been reported in the scientific literature.
Cellular Mechanism of Action Studies (Pre-clinical)
Due to the absence of studies on the biological effects of this compound, its cellular mechanism of action remains unelucidated.
Cellular Pathway Modulation
Currently, there is a notable absence of publicly available scientific literature detailing the specific effects of this compound on cellular pathways. Pre-clinical and in vitro studies investigating the modulatory role of this compound on specific signaling cascades or metabolic pathways have not been reported in the accessible scientific domain. Therefore, no data is available to construct a table on its cellular pathway modulation.
Gene Expression Analysis in Cellular Contexts
Similarly, research focusing on the analysis of gene expression in cellular contexts following treatment with this compound is not present in the current body of scientific publications. Investigations into which genes may be upregulated or downregulated by this compound, and the subsequent functional implications, have yet to be documented. As a result, a data table detailing gene expression changes cannot be provided.
Applications in Chemical Biology and Advanced Materials Research
7-Fluoro-4-methoxy-2,3-dihydro-1H-indole as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. The structure of this compound makes it an intriguing candidate for development as a chemical probe due to the presence of features suitable for target engagement and detection.
The dihydroindole scaffold is a recognized pharmacophore found in numerous biologically active compounds. By incorporating this core structure, derivatives of this compound can be designed to interact with specific biological targets. The fluorine atom at the 7-position can serve as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR studies can be employed to investigate binding affinity and conformational changes upon interaction with a target protein, a technique that has been successfully used with other fluorinated indole (B1671886) compounds. ossila.com This allows for the identification and validation of molecular targets by observing direct engagement of the probe with the protein of interest.
The dihydroindole nucleus can be chemically modified to attach reporter groups, such as fluorophores or radioisotopes, transforming it into a probe for imaging or binding assays. For instance, the nitrogen atom of the dihydroindole ring provides a convenient handle for synthetic modification. While specific examples for this compound are not extensively documented, the general strategy involves synthesizing derivatives that retain affinity for a target while carrying a detectable label. A common approach is the O-[¹¹C]methylation of a phenol (B47542) precursor to create a positron emission tomography (PET) imaging ligand. nih.gov A similar strategy could be envisioned where a demethylated version of the title compound serves as a precursor for a radiolabeled probe to visualize the distribution of its target in vivo.
Scaffold for Novel Chemical Entity (NCE) Development in Medicinal Chemistry
The 2,3-dihydro-1H-indole core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds developed to treat a wide range of diseases. nih.govnih.gov Its conformational rigidity compared to the parent indole structure can lead to improved binding selectivity and pharmacokinetic properties. nih.gov The specific substitution pattern of this compound provides a unique starting point for creating new chemical entities (NCEs).
Chemical libraries comprising diverse yet related compounds are essential for screening and identifying new drug candidates. The this compound scaffold is an ideal starting point for library synthesis using techniques like diversity-oriented synthesis (DOS) or combinatorial chemistry. mdpi.com Synthetic strategies can be employed to introduce a variety of substituents at different positions of the dihydroindole ring, particularly at the nitrogen atom, to explore the structure-activity relationship (SAR) systematically. mdpi.comacs.org The goal is to generate a collection of molecules with diverse properties to screen against various biological targets.
Table 1: Examples of Bioactive Dihydroindole Derivatives
| Compound Class | Target/Activity | Reference |
| Dihydroindole-1-carbothioic acid amides | Hepatitis C Virus (HCV) Inhibitors | nih.gov |
| 5-Substituted 2,3-dihydroindole derivatives | Melatonin Receptor Ligands | mdpi.com |
| 5,6-Dihydroxyindole-2-carboxylic acid derivatives | HIV-1 Integrase Inhibitors | nih.gov |
| Indole-based thiosemicarbazones | Anti-mycobacterial Agents | nih.gov |
Once an initial "hit" or lead compound is identified from screening, lead optimization is performed to improve its drug-like properties, including potency, selectivity, and metabolic stability. patsnap.comhilarispublisher.com For a lead compound containing the this compound core, optimization strategies would involve modifying its structure. danaher.comnih.gov The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) group can be altered to fine-tune solubility and electronic properties. Techniques such as structure-based drug design, where the compound's binding mode to its target is known, can guide precise chemical modifications to maximize favorable interactions. patsnap.comnih.gov
Table 2: Common Lead Optimization Strategies
| Strategy | Description | Potential Application to Dihydroindole Core |
| Functional Group Modification | Adding, removing, or swapping functional groups to improve properties. danaher.com | Modifying the methoxy group to an alcohol or other ethers to alter solubility and hydrogen bonding capacity. |
| Structure-Activity Relationship (SAR) Directed Optimization | Systematically modifying the lead structure to establish a clear relationship between chemical structure and biological activity. nih.gov | Synthesizing analogues with the fluorine atom at different positions to probe its role in target binding. |
| Isosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. danaher.com | Replacing the methoxy group (–OCH₃) with an ethyl group (–CH₂CH₃) or a hydroxyl group (–OH). |
| Scaffold Hopping | Replacing the central core of the molecule with a structurally different scaffold while retaining similar biological activity. danaher.com | Replacing the dihydroindole core with a tetrahydroquinoline or similar bicyclic system to explore new intellectual property space. |
Potential in Material Science and Optoelectronic Applications
While the primary focus for dihydroindole scaffolds has been in the life sciences, related aromatic indole structures have shown promise in materials science. The parent compound, 7-fluoroindole, can be used to synthesize conducting polymers like polyindole through oxidative polymerization. ossila.com These polymers have potential applications in electronic devices, such as batteries. ossila.com
Although the saturated ring of this compound disrupts the fully conjugated system found in indole, it could serve as a precursor or a building block for novel materials. For example, it could be incorporated into larger polymer backbones to introduce specific electronic or physical properties. The fluorine and methoxy substituents can influence the polymer's solubility, thermal stability, and electronic characteristics, making this scaffold a potentially interesting component for creating tailored functional materials for optoelectronic applications.
Integration into Functional Polymers
There is currently no available research detailing the incorporation of this compound as a monomer or functional additive in the synthesis of polymers. The potential for this compound to be used in creating novel polymers with specific properties, such as enhanced conductivity, thermal resistance, or specific biological interactions, remains an area for future exploration.
Exploration of Electronic or Optical Properties
A detailed investigation into the electronic and optical properties of this compound has not been reported. Key characteristics such as its absorption and emission spectra, quantum yield, and HOMO/LUMO energy levels, which are critical for applications in organic electronics and photonics, are not present in the current body of scientific literature.
While research on related indole derivatives has shown their utility in developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors, similar studies have not been extended to this compound.
Data Table: Research Findings on this compound in Advanced Materials
| Research Area | Findings |
| Integration into Functional Polymers | No data available in current scientific literature. |
| Electronic Properties | No data available in current scientific literature. |
| Optical Properties | No data available in current scientific literature. |
Future Directions and Emerging Research Avenues for Dihydroindole Chemistry
Development of Novel Synthetic Strategies for Complex Dihydroindole Architectures
The synthesis of complex molecules based on the dihydroindole core is a central theme in modern organic chemistry. acs.orgnih.govrsc.org Future efforts concerning 7-fluoro-4-methoxy-2,3-dihydro-1H-indole will likely focus on leveraging its existing functionality to construct intricate molecular architectures. The fluorine and methoxy (B1213986) substituents provide unique electronic properties that can be exploited in novel synthetic transformations.
Key future research directions in the synthesis of complex dihydroindoles, applicable to this compound, are outlined below:
| Synthetic Strategy | Description | Potential Application to this compound |
| Diversity-Oriented Synthesis (DOS) | The construction of libraries of structurally diverse small molecules from a common starting material. nih.gov | The fluorine and methoxy groups can serve as points of diversification, allowing for the generation of a library of analogs with varied substitution patterns. |
| Complexity-to-Diversity (Ctd) Strategies | The transformation of a complex natural product-like scaffold into a variety of structurally distinct analogs through a series of ring-distortion reactions. nih.gov | Derivatives of this compound could be used to generate novel polycyclic systems with unique biological activities. |
| Biomimetic Synthesis | The synthesis of complex natural products inspired by their biosynthetic pathways. nih.gov | The this compound core could be incorporated into biomimetic syntheses of fluorinated and methoxylated indole (B1671886) alkaloids. |
| Novel Cyclization Reactions | The development of new methods for the construction of the dihydroindole ring system, such as radical cyclizations and palladium-catalyzed coupling reactions. rsc.org | These methods could provide more efficient and stereocontrolled routes to this compound and its derivatives. |
Advanced Computational Approaches for Predictive Modeling of Dihydroindole Interactions
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. nih.govresearchgate.netnih.govmdpi.com For this compound, computational modeling can provide insights into its electronic structure, reactivity, and potential interactions with biological targets.
Future computational studies on dihydroindoles will likely involve the following approaches:
| Computational Method | Description | Application to this compound |
| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of molecules. | DFT can be used to predict the reactivity of the dihydroindole ring, the influence of the fluorine and methoxy substituents, and to model its interaction with potential binding partners. |
| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net | Molecular docking can be used to screen virtual libraries of compounds derived from this compound against known biological targets. |
| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. researchgate.netmdpi.com | MD simulations can provide insights into the dynamic behavior of this compound and its complexes with biological macromolecules, revealing information about binding stability and conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling method that relates the chemical structure of a molecule to its biological activity. | QSAR models can be developed for a series of this compound derivatives to predict their biological activity and guide the design of more potent compounds. |
Exploration of New Biological Targets and Mechanisms of Action (In Vitro)
The dihydroindole scaffold is a component of many compounds with diverse biological activities. While the specific biological targets of this compound are yet to be fully elucidated, its structural features suggest several potential avenues for investigation. For instance, a related compound, 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one, has shown potential as an anticancer agent.
Future in vitro studies to identify new biological targets for dihydroindoles could include:
| Biological Target Class | Rationale for Investigation | Potential Assay |
| Kinases | Many kinase inhibitors contain heterocyclic scaffolds. The dihydroindole core could serve as a template for the design of new kinase inhibitors. nih.gov | Radiometric kinase assays or fluorescence-based screening assays. |
| G-Protein Coupled Receptors (GPCRs) | GPCRs are a major class of drug targets, and many small molecule modulators of GPCRs contain nitrogen-containing heterocycles. | Calcium mobilization assays or cAMP assays in cell lines expressing the target GPCR. |
| Ion Channels | Ion channels are involved in a wide range of physiological processes, and their dysfunction is implicated in numerous diseases. | Patch-clamp electrophysiology to measure the effect of the compound on ion channel activity. |
| Enzymes | The dihydroindole scaffold could be a starting point for the development of inhibitors of various enzymes, such as proteases or metabolic enzymes. nih.gov | Enzyme inhibition assays using purified enzymes and specific substrates. |
Integration with High-Throughput Screening and Automation in Chemical Synthesis and Biology
High-throughput screening (HTS) and laboratory automation have revolutionized the drug discovery process. wikipedia.orgscienceintheclassroom.orgewadirect.comnih.gov These technologies enable the rapid synthesis and biological evaluation of large numbers of compounds, accelerating the identification of new drug candidates. The amenability of this compound to diversification makes it an ideal candidate for such approaches.
The integration of HTS and automation in dihydroindole chemistry will likely involve:
| Technology | Application | Benefit |
| Automated Synthesis | The use of robotic platforms for the parallel synthesis of libraries of this compound derivatives. scienceintheclassroom.org | Increased efficiency and throughput in the generation of new chemical entities for screening. |
| High-Throughput Screening (HTS) | The rapid screening of large compound libraries against a variety of biological targets. wikipedia.orgewadirect.comnih.gov | The identification of "hit" compounds with desired biological activity from a large and diverse set of molecules. |
| High-Content Screening (HCS) | An automated microscopy-based approach that allows for the simultaneous measurement of multiple cellular parameters. nih.gov | Provides more detailed information about the cellular effects of hit compounds, aiding in mechanism of action studies. |
| Artificial Intelligence and Machine Learning | The use of computational algorithms to analyze large datasets from HTS and HCS experiments to identify patterns and predict the activity of new compounds. | Can guide the design of new compound libraries and prioritize compounds for further testing. |
Multidisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science
The future of dihydroindole chemistry lies in its integration with other scientific disciplines. hku.hknorthwestern.eduuchicago.eduhksccb.hkhku.hk The unique properties of this compound make it a versatile building block for applications beyond traditional medicinal chemistry.
Examples of multidisciplinary research involving dihydroindoles include:
| Research Area | Description | Potential Application of this compound |
| Chemical Biology | The use of chemical tools to study and manipulate biological systems. northwestern.eduuchicago.eduhku.hk | The development of fluorescent probes or affinity labels based on the this compound scaffold to visualize and identify its biological targets. |
| Materials Science | The design and synthesis of new materials with novel properties. | The incorporation of the this compound moiety into polymers or other materials to create functional materials with specific optical or electronic properties. |
| Synthetic Biology | The design and construction of new biological parts, devices, and systems. | The engineering of biosynthetic pathways to produce novel fluorinated and methoxylated indole alkaloids. |
| Chemical Proteomics | The use of chemical probes to identify and quantify proteins on a large scale. | The development of this compound-based probes for activity-based protein profiling to identify novel enzyme targets. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
